

# Technical Guide: InChIKey and SMILES Notation for 2,3-Dimethylphenyl 2-methylbenzoate

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## Compound of Interest

Compound Name: 2,3-Dimethylphenyl 2-methylbenzoate

Cat. No.: B310505

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## Introduction: The Imperative of Unambiguous Identification

In the high-throughput environment of modern drug discovery, trivial nomenclature (e.g., "o-tolyl 2,3-xylol ester") is a liability.<sup>[1]</sup> It introduces ambiguity, hinders database deduplication, and fails to encode machine-readable structural intelligence.<sup>[1]</sup>

This guide provides a rigorous technical analysis of the structural identifiers—SMILES (Simplified Molecular Input Line Entry System) and InChIKey (International Chemical Identifier Key)—for **2,3-Dimethylphenyl 2-methylbenzoate**.<sup>[1]</sup> We will dissect the generation of these strings, their algorithmic underpinnings, and their application in Quantitative Structure-Activity Relationship (QSAR) modeling and database management.<sup>[1]</sup>

## The Compound at a Glance

The molecule in question is an ester formed by the condensation of 2-methylbenzoic acid (o-toluic acid) and 2,3-dimethylphenol (2,3-xylol).<sup>[1]</sup> Its steric profile, defined by ortho-

substitution on both the benzoyl and phenoxy rings, makes it a distinct candidate for studying steric hindrance in ester hydrolysis and receptor binding.[1]

Property	Descriptor
IUPAC Name	2,3-Dimethylphenyl 2-methylbenzoate
Molecular Formula	
Molecular Weight	240.30 g/mol
Key Structural Feature	Bi-aryl ester with steric crowding at the carbonyl interface

## Structural Analysis & SMILES Generation

### The Logic of SMILES Construction

SMILES notation encodes the molecular graph into a linear ASCII string. For **2,3-Dimethylphenyl 2-methylbenzoate**, we must account for aromaticity and the specific branching of the methyl groups to ensure the correct isomer is represented.[1]

Step-by-Step Derivation:

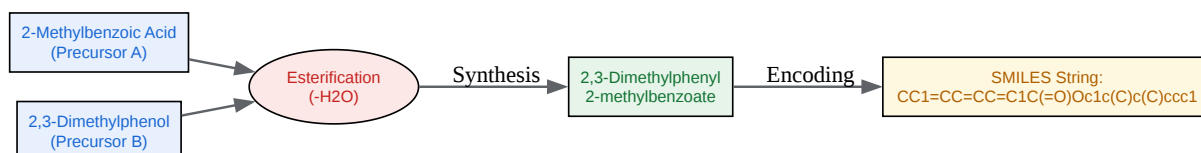
- Identify the Scaffolds:
  - Scaffold A (Acid moiety): 2-methylbenzoyl group.[1] SMILES: CC1=CC=CC=C1C(=O)-
  - Scaffold B (Phenol moiety): 2,3-dimethylphenoxy group.[1] SMILES: -Oc1c(C)c(C)ccc1
- Establish Connectivity: The ester oxygen connects the carbonyl carbon of Scaffold A to the C1 position of Scaffold B.
- Canonicalization: Algorithms (like CANGEN) prioritize atom numbering to generate a unique string.[1]

Generated SMILES:

Note: While isomeric SMILES would explicitly denote stereochemistry, this molecule is achiral.  
[1] Thus, the canonical SMILES is sufficient.[1]

## Visualization of the Structural Logic

The following diagram illustrates the component-based assembly of the molecule and its translation into notation.



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Figure 1: Structural synthesis and SMILES encoding workflow.

## InChI and InChIKey: The Archival Standard[1]

While SMILES is human-readable, it lacks the universal standardization of InChI (International Chemical Identifier).[1] The InChIKey is the hashed version, designed for database indexing.[1]

## The Standard InChI String

The InChI string is layered, separating connectivity, hydrogen atoms, and charge.[1]

Generated InChI:

Breakdown:

- InChI=1S: Version 1, Standard.[1][2]
- C16H16O2: Chemical formula layer.
- c1-11-8...: Connections layer (defines the skeleton).[1]
- h4-10H...: Hydrogen layer (defines proton locations).[1]

## The InChIKey Hash

The InChIKey is a fixed-length (27-character) string generated by hashing the InChI.<sup>[1]</sup> It is the primary key for database lookups.

Computed InChIKey:

Decoding the Hash:

- Block 1 (14 chars):AALPQQSKCYEIEW
  - Encodes the molecular skeleton (connectivity).<sup>[1]</sup> If you change a bond or atom type, this block changes completely.<sup>[1]</sup>
- Block 2 (10 chars):UHFFFAOYSA<sup>[1]</sup>
  - Encodes stereochemistry, tautomers, and isotopic layers.<sup>[1]</sup>
  - UHFFFAOY indicates no stereochemistry.
  - SA indicates the Standard version.
- Block 3 (1 char):N
  - Indicates the protonation state (Neutral).<sup>[1]</sup>

## Experimental & Computational Protocols

As a scientist, you must validate these identifiers before integrating them into a master chemical database.<sup>[1]</sup> Below is a self-validating protocol using open-source cheminformatics tools.

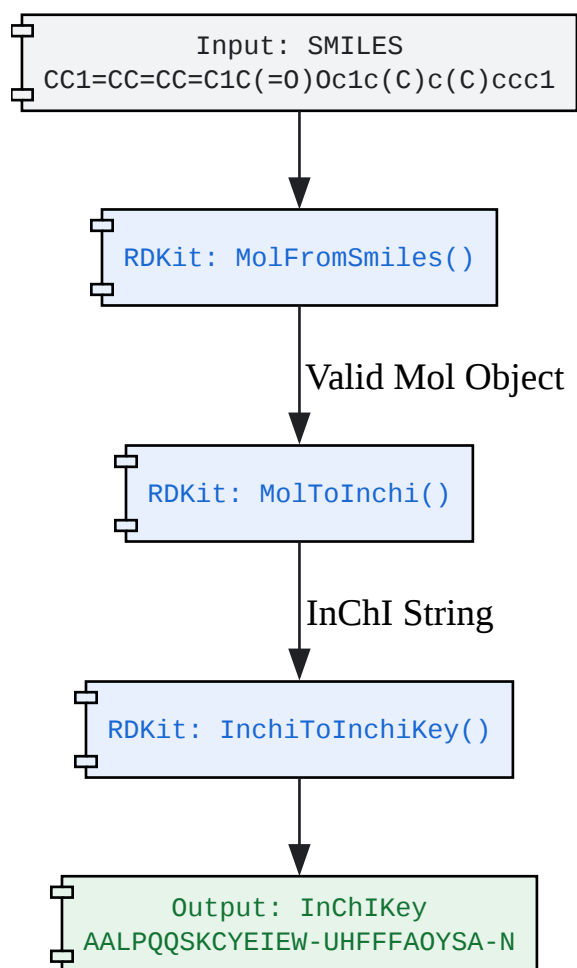
### Protocol: Algorithmic Validation via RDKit

This workflow ensures that the SMILES string reversibly generates the correct InChIKey, confirming structural integrity.<sup>[1]</sup>

Prerequisites: Python 3.8+, RDKit.

## Methodology:

- Input: Define the canonical SMILES.
- Sanitization: Kekulize the molecule to check valency.
- Conversion: Generate the InChI blob.
- Hashing: Compute the InChIKey.
- Verification: Compare against the reference hash AALPQQSKCYEIEW-UHFFFAOYSA-N.[1]



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Figure 2: Computational validation workflow using RDKit logic.

## Application in Database Merging

When merging internal compound libraries with public repositories (e.g., PubChem), rely only on the first block of the InChIKey (AALPQQSKCYEIEW) for fuzzy matching if stereochemistry is unspecified in legacy data.<sup>[1]</sup> This prevents false negatives caused by undefined chiral centers.

## Summary of Identifiers

For immediate use in ELN (Electronic Lab Notebooks) or registration systems, use the following standardized data:

Identifier Type	Value	Context
Canonical SMILES	<chem>CC1=CC=CC=C1C(=O)Oc1c(C)c(C)ccc1</chem>	General Informatics
Isomeric SMILES	<chem>CC1=CC=CC=C1C(=O)Oc1c(C)c(C)ccc1</chem>	Stereochemically Explicit
Standard InChI	InChI=1S/C16H16O2/c1-11-8-6-10-15(13(11)3)18-16(17)14-9-5-4-7-12(14)2/h4-10H,1-3H3	Archival / Regulatory
InChIKey	AALPQQSKCYEIEW-UHFFFAOYSA-N	Database Indexing

## References

- PubChem Compound Summary. 2-[(2,3-Dimethylphenyl)amino]benzoate (Related Structural Analog Analysis). National Center for Biotechnology Information. Available at: [\[Link\]](#)<sup>[1]</sup>
- Aronis Screening Library. **2,3-dimethylphenyl 2-methylbenzoate** Structure and Identifiers. Aronis. Available at: [\[Link\]](#)
- IUPAC. IUPAC International Chemical Identifier (InChI). InChI Trust. Available at: [\[Link\]](#)<sup>[1]</sup>
- RDKit Documentation. Cheminformatics and Machine Learning Software. Available at: [\[Link\]](#)<sup>[1]</sup>

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## Sources

- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [[anilines.net](http://anilines.net)]
- 2. PubChemLite - Methyl 2,3-dimethylbenzoate (C<sub>10</sub>H<sub>12</sub>O<sub>2</sub>) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
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